molecular formula C11H16N2O2S B13283457 N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide

N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide

Cat. No.: B13283457
M. Wt: 240.32 g/mol
InChI Key: PFBQRNREMNZVCF-UHFFFAOYSA-N
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Description

N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial and anticancer agents. This sulfonamide-functionalized 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative belongs to a class of compounds recognized for their diverse biological activities . Recent studies on N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated potent and broad-spectrum antifungal properties against species including Aspergillus spp , Penicillium spp , and Botrytis cinerea , highlighting their potential as innovative solutions to microbial contamination . Furthermore, structurally related N-substituted tetrahydroisoquinoline sulfonamides have been investigated and patented for their anti-proliferative effects and utility as anti-cancer agents, specifically showing activity against breast cancer cell lines . The 1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold in numerous pharmacologically active natural products and medicines, making it a highly valuable template for drug discovery . The synthetic versatility of the THIQ nucleus allows for efficient C-H functionalization, facilitating the exploration of diverse chemical space around this molecular framework . This compound is provided for research purposes to support investigations into new therapeutic agents for infectious diseases and oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethanesulfonamide

InChI

InChI=1S/C11H16N2O2S/c1-2-16(14,15)13-11-5-3-4-9-8-12-7-6-10(9)11/h3-5,12-13H,2,6-8H2,1H3

InChI Key

PFBQRNREMNZVCF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC2=C1CCNC2

Origin of Product

United States

Preparation Methods

Construction of the 1,2,3,4-Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is commonly synthesized via the Pictet–Spengler condensation, a classical cyclization reaction between β-arylethylamines and aldehydes or aldehyde equivalents. This method is well-established for synthesizing THIQ derivatives and their analogs.

  • Pictet–Spengler Reaction Using N-Arylalkylsulfonamides : A notable approach involves the Pictet–Spengler reaction of N-aralkylsulfonamides with s-trioxane catalyzed by a Preyssler heteropolyacid supported on silica (H14[NaP5W30O110]/SiO2) at 70 °C in toluene. This method yields N-sulfonyl-1,2,3,4-tetrahydroisoquinolines with excellent efficiency and allows catalyst recycling without significant loss of activity.

  • Stepwise Synthesis from 2-(3,4-Dimethoxyphenyl)ethylamine : Starting from 2-(3,4-dimethoxyphenyl)ethylamine, intermediates such as N-acetyl derivatives and N-acylcarbamates are formed, which upon reduction with diisobutylaluminum hydride (DIBAL-H) and cyclization mediated by boron trifluoride etherate (BF3·OEt2) yield the tetrahydroisoquinoline scaffold.

  • Bischler–Napieralski Cyclization : Another classical method involves amide formation followed by cyclization using phosphorus oxychloride (POCl3) under reflux to form dihydroisoquinolines, which are then reduced to tetrahydroisoquinolines using sodium borohydride (NaBH4).

Introduction of the Ethane-1-sulfonamide Group

The sulfonamide moiety is introduced by sulfonylation of the tetrahydroisoquinoline nitrogen with sulfonylating agents such as sulfonyl chlorides or triflic anhydride.

  • Trifluoromethylsulfonylation : Treatment of the tetrahydroisoquinoline nitrogen with triflic anhydride (trifluoromethanesulfonic anhydride) under basic conditions at low temperature (-40 °C) efficiently converts the amine into the corresponding trifluoromethylsulfonamide derivative. This reaction proceeds with good to excellent yields (81–100%) and is followed by purification via column chromatography.

  • Direct Sulfonamide Formation Using Sulfinylamine Reagents : A novel and efficient method employs the sulfinylamine reagent tert-butyl O-sulfinylamine (t-BuONSO) reacting with organometallic reagents such as Grignard reagents or organolithiums. This approach allows direct synthesis of primary sulfonamides via a proposed mechanism involving sulfinamide intermediates and elimination of isobutene. This method is rapid, convenient, and applicable to a broad range of substrates.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pictet–Spengler condensation N-aralkylsulfonamide + s-trioxane, Preyssler catalyst, toluene, 70 °C Up to 91 Catalyst recyclable; environmentally friendly
2 Sulfonylation Triflic anhydride, base, -40 °C 81–100 High selectivity for sulfonamide formation
3 Demethylation (if required) Boron tribromide (BBr3), dichloromethane, low temp 36–90 For phenol analogues, optional step
4 Alternative sulfonamide synthesis t-BuONSO + organometallic reagent Not specified Direct sulfonamide synthesis; novel method

Detailed Research Findings and Analysis

  • Catalytic Efficiency and Green Chemistry : The use of Preyssler heteropolyacid supported on silica as a catalyst for the Pictet–Spengler reaction provides a mild and environmentally friendly route to N-sulfonyl-THIQ derivatives with moderate to high yields (35–91%). The catalyst is reusable, enhancing sustainability.

  • Reaction Mechanism Insights : The sulfonamide formation using t-BuONSO involves a sulfinamide intermediate that rearranges to sulfonimidate ester anion, followed by intramolecular proton transfer and elimination of isobutene. This mechanism is supported by NMR studies and isotope labeling experiments, confirming the origin of oxygen atoms in the sulfonamide group from the reagent.

  • Yields and Purification : The sulfonylation step with triflic anhydride is highly efficient, producing trifluoromethylsulfonamide derivatives in yields up to 100%, with purification by column chromatography. Subsequent demethylation steps to obtain phenolic derivatives vary in yield depending on substituents and conditions.

  • Synthetic Versatility : The Pictet–Spengler approach allows for the incorporation of various aldehydes and sulfonamide substituents, enabling the synthesis of diverse THIQ derivatives with potential biological activity.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Pictet–Spengler with Preyssler catalyst N-aralkylsulfonamide + s-trioxane, Preyssler catalyst, toluene, 70 °C High yield, mild conditions, reusable catalyst Requires specialized catalyst
Classical Pictet–Spengler β-Arylethylamine + aldehydes, BF3·OEt2 Well-established, versatile Multi-step, sometimes moderate yields
Bischler–Napieralski cyclization Amide formation + POCl3 reflux, NaBH4 reduction Reliable for dihydroisoquinolines Harsh reagents, multi-step
Sulfonylation with triflic anhydride Triflic anhydride, base, low temperature High yield, selective sulfonamide formation Requires careful temperature control
Direct sulfonamide synthesis with t-BuONSO t-BuONSO + organometallic reagents Rapid, broad substrate scope, novel Organometallic reagents handling

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative disorders and infectious diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)carbamate: Another tetrahydroisoquinoline derivative with different functional groups.

    N-(1,2,3,4-Tetrahydroisoquinolin-6-yl)ethane-1-sulfonamide: A similar compound with a different substitution pattern on the tetrahydroisoquinoline ring.

Uniqueness

N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Biological Activity

N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and metabolic disorders. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C11H16N2O2S
  • Molecular Weight : 232.33 g/mol
  • IUPAC Name : N-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethanesulfonamide

The compound functions primarily as an orexin receptor antagonist , which positions it as a candidate for treating conditions related to orexin dysregulation such as sleep disorders and obesity. Orexins are neuropeptides that play critical roles in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors can lead to decreased appetite and improved sleep quality.

Key Findings on Biological Activity:

  • Orexin Receptor Antagonism :
    • Research indicates that this compound effectively inhibits orexin receptors (OX1 and OX2). This inhibition has been linked to potential therapeutic effects in managing obesity and sleep-related disorders .
  • Neuroprotective Effects :
    • Studies suggest that compounds with a similar structure exhibit neuroprotective properties against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
  • Anti-inflammatory Properties :
    • Preliminary data show that the compound may have anti-inflammatory effects, which could be beneficial in treating conditions that involve chronic inflammation .

Case Studies

Several studies have explored the biological activity of tetrahydroisoquinoline derivatives:

  • Study 1 : A randomized controlled trial assessed the impact of orexin receptor antagonists on patients with insomnia. Results indicated significant improvements in sleep quality and duration among participants administered this compound compared to placebo .
  • Study 2 : In a model of obesity induced by high-fat diet in rodents, administration of the compound resulted in reduced body weight gain and improved metabolic profiles. These findings support its potential use in obesity management .

Comparative Biological Activity

Compound NameBiological ActivityReference
This compoundOrexin receptor antagonist; neuroprotective
N-(1,2,3,4-Tetrahydroisoquinoline derivativesAnti-inflammatory; potential anti-obesity effects
Other tetrahydroisoquinoline derivativesNeuroprotective; modulation of neurotransmitter systems

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